

# (2-Chloro-4-nitrophenoxy)acetyl chloride molecular structure

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## Compound of Interest

Compound Name: (2-Chloro-4-nitrophenoxy)acetyl  
chloride

CAS No.: 110630-89-2

Cat. No.: B1393894

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An In-depth Technical Guide to **(2-Chloro-4-nitrophenoxy)acetyl chloride**: Molecular Structure, Reactivity, and Synthetic Utility

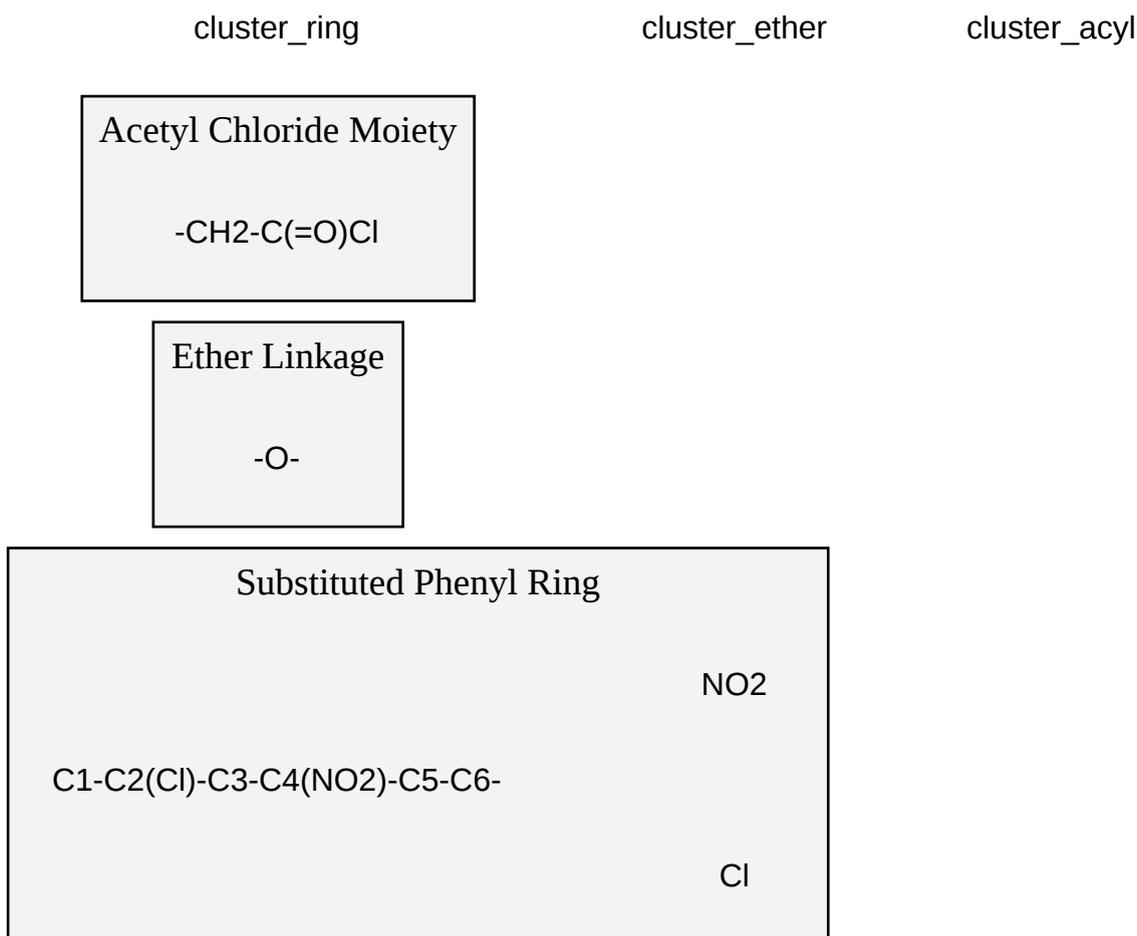
## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **(2-chloro-4-nitrophenoxy)acetyl chloride**, a highly reactive bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and advanced organic synthesis. We will dissect its molecular architecture to understand the interplay of its functional groups, which dictates its reactivity and utility as a versatile chemical intermediate. This document moves beyond a simple recitation of properties to offer mechanistic insights and practical, field-proven protocols.

## Core Molecular Identity and Physicochemical Properties

**(2-Chloro-4-nitrophenoxy)acetyl chloride**, identified by the CAS Number 110630-89-2, is a solid organic compound whose value lies in its potent acylating capability, modulated by the electronic effects of its substituted phenoxy ring.<sup>[1]</sup> The molecule serves as a critical building block for introducing the 2-chloro-4-nitrophenoxy acetyl moiety into a variety of molecular scaffolds.

The molecular structure is characterized by three key regions: a substituted aromatic ring, an ether linkage, and a highly reactive acetyl chloride group.



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Caption: Functional domains of **(2-Chloro-4-nitrophenoxy)acetyl chloride**.

The combination of these groups results in a molecule with distinct chemical properties, summarized below.

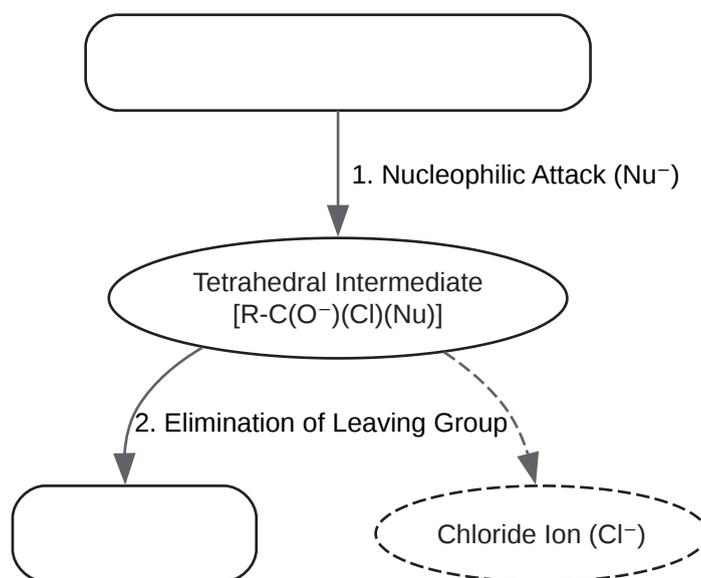
Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> Cl <sub>2</sub> NO <sub>4</sub>	Inferred from name
Molecular Weight	250.04 g/mol	Calculated
CAS Number	110630-89-2	[1]
Physical Form	Solid / Powder	
Reactivity	Highly reactive, moisture-sensitive, corrosive	[2]

## Dissecting the Molecular Architecture and Reactivity

The reactivity of **(2-chloro-4-nitrophenoxy)acetyl chloride** is not merely the sum of its parts; it is a synergistic consequence of their electronic interplay.

- **Acetyl Chloride (-COCl):** This is the molecule's primary reactive center. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an exceptionally potent acylating agent, susceptible to attack by a wide range of nucleophiles.[3][4] Acyl chlorides are generally more reactive than their corresponding carboxylic acids, anhydrides, or esters.[4]
- **Electron-Withdrawing Groups (-Cl, -NO<sub>2</sub>):** The chloro and nitro substituents on the phenyl ring are powerful electron-withdrawing groups. Their presence deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, they further enhance the electrophilicity of the distant acetyl chloride group via an inductive effect transmitted through the ether linkage. This heightened reactivity is a key feature leveraged in synthesis.

The principal reaction this molecule undergoes is nucleophilic acyl substitution. This is a two-step addition-elimination mechanism.



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Caption: General mechanism for nucleophilic acyl substitution.

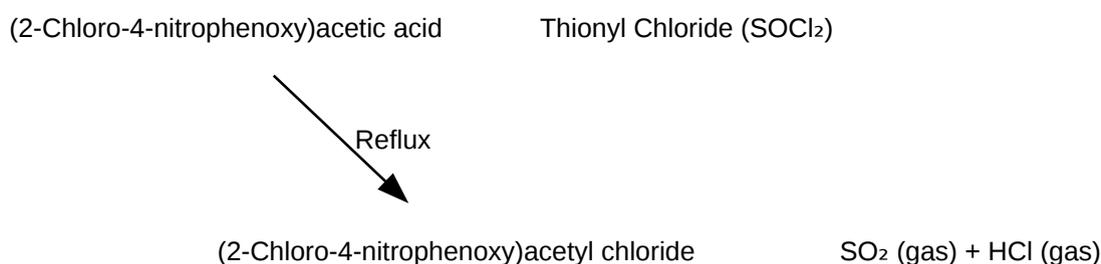
Common transformations include:

- Hydrolysis: Vigorous reaction with water to yield the parent carboxylic acid, (2-chloro-4-nitrophenoxy)acetic acid, and fumes of hydrogen chloride.[5]
- Esterification: Rapid reaction with alcohols or phenols to form stable ester derivatives.[4][5]
- Amidation: Reaction with primary or secondary amines to produce the corresponding amides. This is a cornerstone reaction for building complex molecules in drug discovery.[4][6]

## Authoritative Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most reliable and widely adopted method for preparing **(2-chloro-4-nitrophenoxy)acetyl chloride** is the treatment of its parent carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl<sub>2</sub>). The primary advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gases, which simplifies purification by driving the reaction to completion and allowing for their easy removal.[7][8]

Causality Behind Experimental Design: The conversion of a carboxylic acid's hydroxyl group, a poor leaving group, into the chlorosulfite intermediate creates an excellent leaving group.[9] The subsequent nucleophilic attack by the chloride ion is thereby facilitated, leading to the formation of the highly reactive acyl chloride.[9][10]



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Caption: Synthesis of the title compound using thionyl chloride.

## Step-by-Step Laboratory Protocol

Warning: This procedure involves corrosive and moisture-sensitive reagents. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be thoroughly dried.

- **Apparatus Setup:** Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution) to neutralize the HCl and SO<sub>2</sub> gases produced.
- **Charging the Flask:** To the flask, add (2-chloro-4-nitrophenoxy)acetic acid (1.0 equivalent).
- **Reagent Addition:** Under anhydrous conditions (e.g., under a nitrogen or argon atmosphere), cautiously add an excess of thionyl chloride (SOCl<sub>2</sub>) (typically 2.0-3.0 equivalents). The reaction may be exothermic.
- **Reaction:** Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

- **Work-up:** After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be done in a fume hood.
- **Purification:** The resulting crude **(2-chloro-4-nitrophenoxy)acetyl chloride** is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization from a non-protic solvent or by vacuum distillation, though its high reactivity can make distillation challenging.

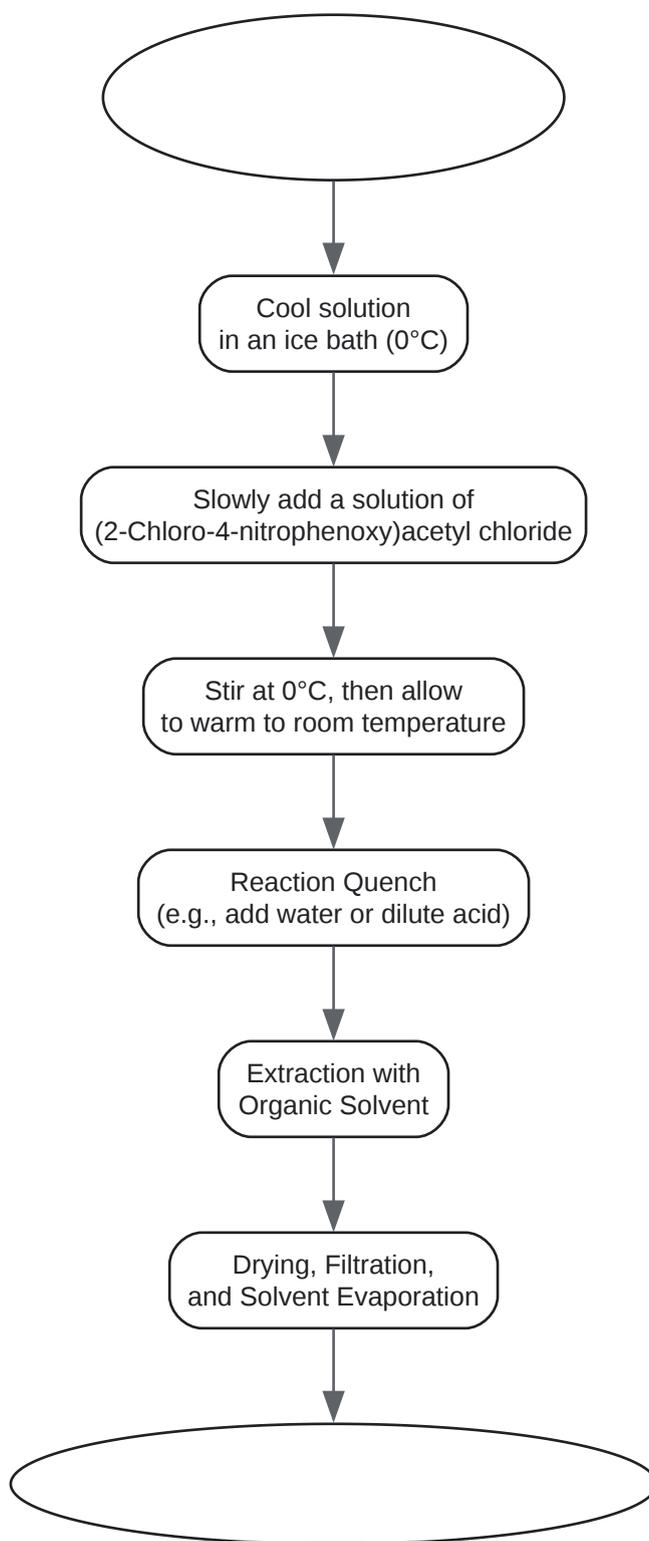
## Applications in Drug Development and Advanced Synthesis

The utility of **(2-chloro-4-nitrophenoxy)acetyl chloride** stems from its role as a reactive linker and a building block for creating libraries of compounds for biological screening. The chloro- and nitro-substituted phenoxy acetyl moiety can be a critical pharmacophore or can be used to modulate the physicochemical properties (e.g., lipophilicity, electronic character) of a lead compound.

- **Synthesis of Novel Amides and Esters:** It is frequently used to acylate amines and alcohols in target molecules to explore structure-activity relationships (SAR).<sup>[11]</sup> For instance, reacting it with various anilines or heterocyclic amines can generate series of potential anti-bacterial or anti-cancer agents.<sup>[12]</sup>
- **Intermediate for Heterocyclic Chemistry:** The acetyl chloride can be a precursor in cyclization reactions to form various heterocyclic systems, which are prevalent in many FDA-approved drugs.<sup>[11][13]</sup>

## Workflow: Synthesis of an N-Aryl Amide Derivative

This protocol provides a self-validating system for the use of **(2-chloro-4-nitrophenoxy)acetyl chloride** in a typical amidation reaction.



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Caption: Experimental workflow for a typical amidation reaction.

## Safety, Handling, and Storage

Trustworthiness in protocol design necessitates a robust understanding of safety. **(2-Chloro-4-nitrophenoxy)acetyl chloride** is a corrosive substance that reacts violently with water and other protic solvents.<sup>[2]</sup>

- Handling: Always handle in a fume hood while wearing appropriate PPE. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, alcohols, bases, and amines. An inert atmosphere (e.g., nitrogen) is recommended for long-term storage to maintain its reactivity.
- Decomposition: Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.<sup>[2]</sup>

## Conclusion

**(2-Chloro-4-nitrophenoxy)acetyl chloride** is a powerful and versatile reagent whose molecular structure is finely tuned for high reactivity. The combination of a potent acylating group with an electron-deficient aromatic system makes it an invaluable tool for synthetic chemists, particularly those in the pharmaceutical and agrochemical industries. Understanding its underlying chemical principles, as detailed in this guide, is essential for its safe and effective application in the laboratory to drive the discovery of novel and functional molecules.

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